molecular formula C9H9N3O3 B6178544 methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate CAS No. 2114777-90-9

methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B6178544
CAS No.: 2114777-90-9
M. Wt: 207.2
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Description

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a chemical compound belonging to the class of imidazo[4,5-b]pyridines These compounds are characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine derivatives with carboxylic acid derivatives in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the imidazo[4,5-b]pyridine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazo[4,5-b]pyridines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has shown biological activity in various assays. It has been studied for its potential antiviral, antimicrobial, and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its bioactive properties may lead to the development of new drugs for treating various diseases, including infections and cancer.

Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine derivatives

  • Indole derivatives

  • Pyridine derivatives

Uniqueness: Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate stands out due to its unique combination of hydroxyl and carboxylate functional groups, which contribute to its reactivity and biological activity

Properties

CAS No.

2114777-90-9

Molecular Formula

C9H9N3O3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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